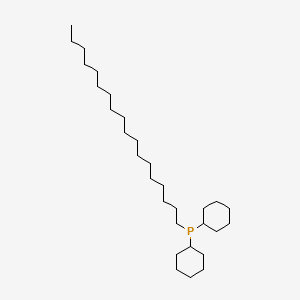

Dicyclohexyloctadecylphosphine

説明

Dicyclohexyloctadecylphosphine is a tertiary phosphine compound characterized by two cyclohexyl groups and one octadecyl (C18) alkyl chain bonded to a central phosphorus atom. This structure confers significant steric bulk and hydrophobic properties, making it valuable in coordination chemistry and catalysis. Its large substituents stabilize metal centers in catalytic systems, particularly in reactions requiring low-reactivity ligands.

特性

CAS番号 |

84030-10-4 |

|---|---|

分子式 |

C30H59P |

分子量 |

450.8 g/mol |

IUPAC名 |

dicyclohexyl(octadecyl)phosphane |

InChI |

InChI=1S/C30H59P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-31(29-24-19-17-20-25-29)30-26-21-18-22-27-30/h29-30H,2-28H2,1H3 |

InChIキー |

QOCLTRNYWOOIBE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCP(C1CCCCC1)C2CCCCC2 |

正規SMILES |

CCCCCCCCCCCCCCCCCCP(C1CCCCC1)C2CCCCC2 |

他のCAS番号 |

84030-10-4 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Phosphine derivatives vary widely in reactivity and applications based on substituent size, electronic effects, and molecular geometry. Below is a comparative analysis with structurally related compounds, supported by evidence and crystallographic methodologies.

Substituent Effects on Reactivity and Stability

- Ethylphosphonous Dichloride (CAS 1498-40-4): Contains ethyl and chlorine substituents. Smaller substituents increase electrophilicity, making it reactive in synthesis (e.g., forming phosphonate esters).

- Ethylphosphonic Dichloride (CAS 1066-50-8): Features a phosphoryl group (P=O) and chlorine atoms. The electronegative oxo group enhances polarity, favoring use in polymerization and agrochemical synthesis. Its reactivity contrasts with the non-polar, sterically shielded Dicyclohexyloctadecylphosphine .

Structural Analysis Using Crystallographic Tools

Software like SHELX (for structure refinement) and WinGX (for crystallographic data processing) enables precise determination of bond lengths, angles, and steric parameters. For example:

- SHELXL’s refinement capabilities can quantify steric bulk by analyzing van der Waals radii and torsion angles in phosphine ligands .

- WinGX’s integration with diffraction data facilitates comparative studies of molecular geometries, critical for understanding ligand-metal interactions .

Data Table: Key Properties of Selected Phosphine Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol)* | Reactivity Profile | Common Applications |

|---|---|---|---|---|

| Dicyclohexyloctadecylphosphine | Cyclohexyl, Octadecyl | ~550 (estimated) | Low (high steric hindrance) | Catalysis, ligand design |

| Ethylphosphonous Dichloride | Ethyl, Chlorine | 156.9 | High (electrophilic) | Intermediate in organic synthesis |

| Ethylphosphonic Dichloride | Ethyl, Cl, P=O | 172.9 | Moderate (polar, hydrolyzable) | Polymerization catalysts, pesticides |

*Molecular weights for ethyl derivatives sourced from CAS data in ; Dicyclohexyloctadecylphosphine values estimated based on structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。